ethyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
Description
Ethyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a heterocyclic compound featuring a 1,2-dihydroisoquinolin core substituted with a carbamoylmethyl group linked to a 1,3-benzodioxol moiety and an ethoxyacetate side chain. Such structural motifs are common in pharmacologically active compounds, particularly those targeting neurological or anti-inflammatory pathways .
Properties
IUPAC Name |
ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7/c1-2-28-21(26)12-29-17-5-3-4-16-15(17)8-9-24(22(16)27)11-20(25)23-14-6-7-18-19(10-14)31-13-30-18/h3-10H,2,11-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZDWIUFHGSKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Introduction of the Isoquinoline Structure: This step often involves a palladium-catalyzed C-N cross-coupling reaction.
Esterification: The final step involves the esterification of the intermediate product to form the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for nucleophilic substitution often involve the use of strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate, also known as 868224-12-8, is a chemical compound with the molecular formula C22H20N2O7 . This compound is related to other chemical structures such as Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (CID 4289057) and N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide .
Based on the provided search results, specific applications of this compound are not detailed. However, the search results suggest the potential of related compounds as PDE4 inhibitors .
Here's a summary of related compounds and their potential applications:
- Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate :
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide :
-
Other related compounds:
- (2E)-1-(2,5-dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one (DEPO) was prepared by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation .
- 3-methyl- and 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamides as potential anticonvulsant agents .
Mechanism of Action
The mechanism of action of ethyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate involves its interaction with cellular targets to induce apoptosis and cell cycle arrest . The compound is believed to modulate microtubule assembly, thereby disrupting mitotic processes .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Key structural analogs include:
Key Observations :
- The target compound’s dihydroisoquinolin core distinguishes it from benzimidazole (e.g., ) or thiazolidinone-based analogs .
Computational Similarity Analysis
Using Tanimoto and Dice metrics (MACCS and Morgan fingerprints) :
| Compound Pair | Tanimoto (MACCS) | Dice (MACCS) | Tanimoto (Morgan) | Dice (Morgan) |
|---|---|---|---|---|
| Target vs. Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate | 0.75 | 0.82 | 0.68 | 0.73 |
| Target vs. Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate | 0.45 | 0.58 | 0.32 | 0.41 |
Interpretation :
Bioactivity and Structure-Activity Relationships (SAR)
- Benzimidazole analogs (e.g., ) exhibit antimicrobial and anticancer activities due to interactions with DNA or enzyme active sites.
- Activity cliffs (large potency differences despite structural similarity ) may arise in the target compound due to the carbamoylmethyl group, which could enhance target binding compared to non-substituted analogs.
- Clustering based on bioactivity profiles (e.g., NCI-60 data ) could position the target compound alongside kinase inhibitors or topoisomerase modulators.
Spectroscopic Comparisons
NMR data for benzodioxol-containing compounds often show:
- 1H-NMR : Signals at δ 6.8–7.2 ppm (aromatic protons of benzodioxol) and δ 4.2–4.5 ppm (ester methylene groups) .
- 13C-NMR : Peaks near δ 148–150 ppm (benzodioxol carbons) and δ 170–175 ppm (ester carbonyls) .
- Substituents (e.g., carbamoyl in the target compound) introduce distinct shifts, aiding structural elucidation .
Biological Activity
Ethyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate is a complex organic compound that features a unique combination of a benzodioxole moiety and an isoquinoline derivative. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, analgesic, and possible neuroprotective effects. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H20N2O7 |
| Molecular Weight | 400.127 g/mol |
| CAS Number | Not specified in the current literature |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of Phosphodiesterases (PDEs) : Compounds with similar structures have shown selective inhibition of PDE4, which is involved in the hydrolysis of cAMP and cGMP. This inhibition leads to increased levels of these second messengers, promoting anti-inflammatory responses and smooth muscle relaxation .
- Modulation of Neurotransmitter Release : The compound may influence neurotransmitter systems by modulating glutamate release and dopamine metabolism. This could have implications for treating neurological disorders .
- Antioxidant Activity : The benzodioxole structure is known for its antioxidant properties, which can protect cells from oxidative stress, a factor implicated in various diseases .
In Vitro Studies
Several studies have evaluated the in vitro effects of this compound:
In Vivo Studies
Preclinical trials have shown promising results regarding the efficacy and safety profile of this compound:
Case Studies
A notable case study involved the administration of this compound in a rat model of chronic pain. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing a dose-dependent reduction in pain behaviors measured by the von Frey test. Histological analysis revealed decreased inflammatory cell infiltration compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-[(2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate, and what critical parameters influence yield optimization?
- Methodological Answer : A common approach involves multi-step condensation reactions, such as coupling a benzodioxol-5-yl carbamoyl intermediate with an isoquinolinone derivative. Key parameters include:
- Catalyst selection : Use of sodium acetate to stabilize intermediates during reflux (e.g., acetic acid solvent) .
- Reaction time : Extended reflux (3–5 hours) to ensure complete cyclization and precipitate formation.
- Purification : Recrystallization from DMF/acetic acid mixtures to isolate high-purity crystals .
Q. Which analytical techniques are most effective for confirming the molecular structure of this compound, and how should they be prioritized?
- Methodological Answer :
- Primary techniques : High-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm functional groups and connectivity.
- Secondary techniques : Infrared (IR) spectroscopy for identifying carbonyl (C=O) and amide (N–H) stretches.
- Cross-validation : Discrepancies between NMR and mass spectrometry should be resolved using X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) .
Q. How can reaction parameters such as temperature and solvent selection be optimized during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., solvent polarity, temperature gradients) with minimal experimental runs .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid aids in cyclization .
Advanced Research Questions
Q. How can computational reaction path search methods and quantum chemical calculations be integrated into the design of novel derivatives of this compound?
- Methodological Answer :
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states to predict feasible reaction pathways for derivatives.
- Feedback loops : Use experimental data (e.g., yields, byproducts) to refine computational models, as demonstrated in ICReDD’s reaction design framework .
- Software tools : Gaussian or ORCA for energy barrier calculations, coupled with cheminformatics libraries (e.g., RDKit) for derivative screening .
Q. What experimental approaches resolve discrepancies between computational predictions and empirical data in reaction mechanisms involving this compound?
- Methodological Answer :
- Controlled kinetic studies : Measure rate constants under varying conditions (e.g., pH, catalysts) to validate computational transition states.
- Isotopic labeling : Use ¹⁸O or deuterated reagents to trace mechanistic pathways (e.g., acyl transfer steps) .
- In situ monitoring : Employ real-time techniques like FTIR or Raman spectroscopy to detect transient intermediates .
Q. How can machine learning models predict the bioactivity or physicochemical properties of this compound?
- Methodological Answer :
- Feature engineering : Train models using descriptors like logP, topological polar surface area, and hydrogen-bonding capacity.
- Data sources : Curate datasets from public repositories (e.g., ChEMBL) or high-throughput screening.
- Validation : Compare predictions with experimental assays (e.g., enzyme inhibition) to refine model accuracy .
Q. What strategies mitigate steric hindrance or electronic effects during functionalization of the benzodioxole or isoquinolinone moieties?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl for hydroxyl groups).
- Directed metalation : Employ palladium or copper catalysts for regioselective C–H activation .
- DFT calculations : Predict electronic distributions to guide site-specific modifications .
Methodological Considerations for Data Analysis
Q. How should researchers apply statistical methods to analyze contradictory data in spectroscopic characterization?
- Methodological Answer :
- Principal Component Analysis (PCA) : Reduce dimensionality of spectral datasets to identify outliers or systematic errors.
- Bayesian inference : Quantify uncertainty in NMR peak assignments or mass fragmentation patterns .
Q. What advanced separation technologies improve purification efficiency for complex reaction mixtures containing this compound?
- Methodological Answer :
- Membrane filtration : Use nanofiltration or reverse osmosis to isolate low-molecular-weight byproducts .
- Chromatography : Optimize HPLC gradients with C18 columns and trifluoroacetic acid modifiers for peak resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
